molecular formula C11H19BN2O4 B8187686 3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid

3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid

Cat. No.: B8187686
M. Wt: 254.09 g/mol
InChI Key: LPGYFCWIAMAXBY-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid is a boronic acid derivative with a molecular formula of C11H19BN2O4. This compound is notable for its role in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid typically involves the reaction of pyrazole derivatives with boronic acid reagents.

Industrial Production Methods

Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The process involves the use of palladium catalysts and boronic acid derivatives under mild conditions, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole compounds .

Scientific Research Applications

3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound acts as a nucleophile, forming a bond with the palladium catalyst and facilitating the formation of carbon-carbon bonds. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1H-pyrazole-4-boronic acid
  • 1-tert-Butoxycarbonylmethyl-1H-pyrazole-4-boronic acid
  • 3,5-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester

Uniqueness

3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid is unique due to its specific substitution pattern and the presence of both tert-butoxycarbonyl and boronic acid functional groups. This combination enhances its reactivity and makes it particularly useful in Suzuki-Miyaura coupling reactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

[3,5-dimethyl-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O4/c1-7-10(12(16)17)8(2)14(13-7)6-9(15)18-11(3,4)5/h16-17H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGYFCWIAMAXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N(N=C1C)CC(=O)OC(C)(C)C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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